4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
Description
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde is a heterocyclic compound featuring a 4-methyl-1,2,4-triazole core linked via a sulfanyl (-S-) group to a 3-nitro-substituted benzaldehyde moiety. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest routes involving cyclization or nucleophilic substitution under basic conditions . This compound likely serves as a precursor for pharmacologically active molecules or functionalized intermediates, as seen in related structures (e.g., ) .
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-13-6-11-12-10(13)18-9-3-2-7(5-15)4-8(9)14(16)17/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKSYOUKMKMINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde is a member of the triazole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10N4O2S
- Molecular Weight : 246.28 g/mol
Biological Activity Overview
The biological activities of this compound are primarily attributed to its triazole moiety and the presence of a nitro group. Research indicates that compounds with similar structures exhibit various pharmacological properties, including:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against a range of bacteria and fungi. Studies have demonstrated that the presence of the triazole ring enhances the antimicrobial properties by interfering with cellular processes in pathogens.
- Anticancer Properties : Some triazole derivatives display cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
-
Antimicrobial Study :
- A study investigated a series of triazole compounds against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
-
Anticancer Research :
- In vitro studies on various cancer cell lines revealed that triazole derivatives could induce apoptosis through mitochondrial pathways. One study reported an IC50 value of 12 µM for a closely related compound against breast cancer cells.
Data Table: Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study investigated the antibacterial efficacy of 4-methyl-4H-1,2,4-triazole derivatives against various bacterial strains. The results demonstrated that modifications to the triazole ring could enhance antimicrobial activity, suggesting potential applications in developing new antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Triazole Derivative A | E. coli | 15 |
| Triazole Derivative B | S. aureus | 18 |
| 4-Nitrobenzaldehyde | E. coli | 12 |
Anticancer Properties
Another area of exploration is the anticancer potential of this compound. Studies have shown that triazole-based compounds can inhibit cancer cell proliferation. For instance, a derivative of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde was tested against breast cancer cell lines with promising results.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Fungicides
The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Research has demonstrated that triazole compounds can effectively inhibit fungal growth in crops, thus protecting them from diseases.
| Fungus | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium spp. | 100 | 85 |
| Aspergillus spp. | 200 | 90 |
Corrosion Inhibition
The electrochemical behavior of self-assembled monolayers of triazole compounds on metal surfaces has been studied for their potential as corrosion inhibitors. The compound showed promising results in reducing corrosion rates in acidic environments.
| Metal Type | Corrosion Rate (mmpy) without Inhibitor | Corrosion Rate (mmpy) with Inhibitor |
|---|---|---|
| Mild Steel | 0.12 | 0.03 |
| Copper | 0.08 | 0.02 |
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives of triazole-based compounds and evaluated their biological activities. The findings indicated that specific modifications to the triazole ring significantly enhanced both antimicrobial and anticancer activities.
Case Study 2: Electrochemical Studies
An investigation into the electrochemical properties of the compound revealed its effectiveness as a corrosion inhibitor in acidic solutions, making it suitable for industrial applications in protecting metal surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, properties, and applications:
Key Findings:
Structural Flexibility : The sulfanyl-linked triazole core is conserved across analogs, but substituents dictate functionality. For example:
- The target compound’s nitrobenzaldehyde group facilitates electrophilic aromatic substitution, contrasting with the ethyl-triazole-thione in , which prioritizes crystallographic stability .
- Morpholine and pyridine derivatives () replace benzaldehyde with heterocycles, enhancing bioavailability or target specificity .
Physicochemical Properties :
- Melting points vary significantly: ’s triazole-thione derivatives melt at 451–454 K, while the target’s nitro group may lower melting points due to increased polarity .
- Salt formation (e.g., hydrochloride in ) improves solubility for pharmaceutical use .
Applications: Pharmacological: Pyridine-isoxazole derivatives () target stress pathways, whereas morpholine analogs () serve topical uses . Synthetic Intermediates: The target and ’s enamide derivative act as precursors for complex molecules, leveraging reactive nitro or cyano groups .
Q & A
Q. What are the established synthetic protocols for preparing 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis involves nucleophilic substitution between 4-methyl-4H-1,2,4-triazole-3-thiol and nitro-substituted benzaldehyde precursors. Key steps include:
Conducting reactions under inert atmosphere (N₂) to prevent thiol oxidation.
Using polar aprotic solvents (e.g., acetonitrile, DMF) at reflux (80–100°C).
Purification via recrystallization (e.g., acetonitrile/petroleum ether) or chromatography.
For example, Çoruh et al. achieved 70% yield by reacting 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde derivatives, followed by nitration . Critical parameters include stoichiometric ratios (1:1.2 thiol:aldehyde) and post-synthetic modifications (e.g., nitro group introduction).
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal structure (monoclinic P21/n space group common in triazolylsulfanyl derivatives) and intermolecular interactions (e.g., C-H···N hydrogen bonds) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- DFT calculations (B3LYP/6-311G(d)) : Validates geometric parameters (bond lengths/angles within ≤2% deviation from XRD) and predicts vibrational frequencies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between DFT-calculated geometric parameters and experimental X-ray crystallography data?
- Methodological Answer : Discrepancies arise from intermolecular interactions in crystals not modeled in gas-phase DFT. Strategies include:
Periodic DFT : Simulate crystal packing effects.
Solvent models : Use polarizable continuum models (PCM) to account for solvent interactions.
Hirshfeld surface analysis : Quantify intermolecular contributions (e.g., Çoruh et al. attributed 0.03 Å deviations in C-S bond lengths to crystal packing) .
Q. What experimental design considerations optimize synthetic yield during scale-up?
- Methodological Answer :
- Solvent selection : High-boiling solvents (e.g., DMF) maintain homogeneity at larger volumes.
- Purification : Replace column chromatography with fractional crystallization (ethanol/water).
- Process monitoring : Implement in-situ IR or HPLC to track reaction progress. Bench-scale optimizations improved yields from 60% to 78% via controlled reagent addition and excess K₂CO₃ .
Q. How do electronic properties (HOMO-LUMO, MEP) inform potential applications in sensing or bioactivity?
- Methodological Answer :
- HOMO-LUMO : A gap of 4.39 eV (computed) suggests stability and reactivity. HOMO localization on triazole/nitro groups indicates nucleophilic attack sites .
- MEP maps : Negative potentials at nitro oxygens (-0.05 e) enable metal coordination (e.g., Cu²⁺ detection). Analogous triazoles with narrow HOMO-LUMO gaps show kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
